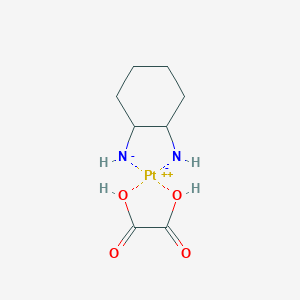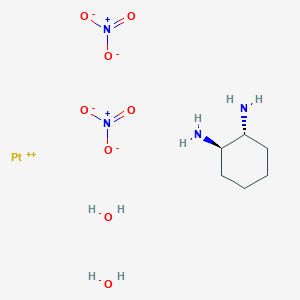
チオスピロン塩酸塩
概要
説明
チオスピロン塩酸塩は、BMY-13859としても知られており、アザピロン系に属する非定型抗精神病薬です。1980年代後半には、統合失調症の潜在的な治療法として研究されました。 典型的な抗精神病薬と同等の有効性を示し、錐体外路症状を引き起こすこともありませんでしたが、開発は中止され、市場に出されることはありませんでした .
2. 製法
チオスピロン塩酸塩の合成は、いくつかの工程を伴います。
二酸塩化物の生成: 二カルボン酸は、熱いトルエン中で塩化物と反応させて、二酸塩化物を生成します。
スルフェニルクロリドの生成: 二酸塩化物をジクロロメタン中で塩素で処理すると、スルフェニルクロリドが得られます。
ベンゾイソチアゾールの生成: スルフェニルクロリドは、水酸化アンモニウムと反応して、ベンゾイソチアゾールを生成します。
クロロベンゾイソチアゾールの生成: ベンゾイソチアゾールを熱したオキシ塩化リン中で塩素化すると、クロロベンゾイソチアゾールが生成されます。
モノ置換ピペラジンの生成: クロロベンゾイソチアゾールを過剰量の溶融ピペラジンと反応させると、モノ置換ピペラジンが得られます。
スピロ四級塩の生成: モノ置換ピペラジンは、還流エタノール中でジブロミドと反応して、スピロ四級塩化合物を生成します。
最終生成物の生成: スピロ四級塩化合物を、還流キシレン中でグルタルイミドで処理し、続いてイソプロパノール中で塩酸で処理すると、チオスピロン塩酸塩が得られます.
3. 化学反応の分析
チオスピロン塩酸塩は、様々な化学反応を起こします。これらには以下が含まれます。
これらの反応で用いられる一般的な試薬と条件には、塩素、ジクロロメタン、水酸化アンモニウム、オキシ塩化リン、ピペラジン、エタノール、キシレン、塩酸などがあります。 これらの反応から生成される主な生成物には、チオスピロンの様々な置換誘導体があります .
4. 科学研究への応用
チオスピロン塩酸塩は、様々な科学研究への応用について研究されてきました。
精神医学研究: 統合失調症やその他の精神病性障害の治療法として研究されてきました。
神経学的研究: 統合失調症以外にも、チオスピロンの潜在能力は、不安障害など様々な神経学的疾患において探求されています。
薬理学研究: チオスピロンはドーパミンD2受容体の部分アゴニストとして作用するため、様々な神経学的および精神医学的疾患におけるドーパミンの役割を理解するのに役立ちます.
科学的研究の応用
Tiospirone hydrochloride has been studied for various scientific research applications:
Psychiatric Research: It was investigated as a treatment for schizophrenia and other psychotic disorders.
Neurological Studies: Beyond schizophrenia, tiospirone’s potential is being explored in various neurological conditions, including anxiety disorders.
Pharmacological Research: Tiospirone acts as a dopamine D2 receptor partial agonist, making it useful for understanding the role of dopamine in various neurological and psychiatric disorders.
作用機序
チオスピロン塩酸塩は、複数の機序を通じてその効果を発揮します。
セロトニン受容体: 5-HT1A受容体では部分アゴニストとして、5-HT2A、5-HT2C、5-HT7受容体では逆アゴニストとして作用します。
ドーパミン受容体: D2およびD4受容体ではアンタゴニストとして作用します。
アドレナリン受容体: α-1アドレナリン受容体でもアンタゴニストとして作用します.
これらの様々な神経伝達物質受容体との相互作用は、抗精神病作用と抗不安作用に貢献しています。
生化学分析
Biochemical Properties
Tiospirone Hydrochloride acts as a 5-HT 1A receptor partial agonist, 5-HT 2A, 5-HT 2C, and 5-HT 7 receptor inverse agonist, and D 2, D 4, and α 1 -adrenergic receptor antagonist . This means that Tiospirone Hydrochloride interacts with these enzymes and proteins, influencing their function and the biochemical reactions they are involved in .
Cellular Effects
The interaction of Tiospirone Hydrochloride with these receptors can have various effects on cells and cellular processes. For example, its action as a 5-HT receptor antagonist can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tiospirone Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, its action as a 5-HT receptor antagonist involves binding to these receptors and inhibiting their function .
準備方法
The synthesis of tiospirone hydrochloride involves several steps:
Formation of Di-acid Chloride: The dicarboxylic acid reacts with chloride in hot toluene to produce the di-acid chloride.
Sulfenyl Chloride Formation: Treatment of the di-acid chloride with chlorine in dichloromethane yields the sulfenyl chloride.
Benzisothiazole Formation: The sulfenyl chloride reacts with ammonium hydroxide to form benzisothiazole.
Chlorobenzisothiazole Formation: Chlorination of benzisothiazole in heated phosphorus oxychloride produces chlorobenzisothiazole.
Monosubstituted Piperazine Formation: Reaction of chlorobenzisothiazole with piperazine in excess molten piperazine yields the monosubstituted piperazine.
Spiroquaternary Formation: The monosubstituted piperazine reacts with dibromide in refluxing ethanol to form the spiroquaternary compound.
Final Product Formation: The spiroquaternary compound is treated with glutarimide in refluxing xylene, followed by treatment with hydrochloric acid in isopropanol to obtain tiospirone hydrochloride.
化学反応の分析
Tiospirone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, particularly involving the aliphatic fragments.
Substitution: The compound can participate in substitution reactions, particularly involving its piperazine and benzisothiazole moieties.
Common reagents and conditions used in these reactions include chlorine, dichloromethane, ammonium hydroxide, phosphorus oxychloride, piperazine, ethanol, xylene, and hydrochloric acid. Major products formed from these reactions include various substituted derivatives of tiospirone .
類似化合物との比較
チオスピロン塩酸塩は、他のアザピロン誘導体と比較されています。これらには以下が含まれます。
ペロスピロン: 抗精神病作用を持つもう1つのアザピロン誘導体であり、チオスピロンと比較してより強力で選択的であることが判明しています.
ブスピロン: セロトニン5-HT1A受容体アゴニストとして作用する抗不安薬であり、汎化性不安障害の治療に使用されています.
チオスピロンの独自性は、様々なセロトニンとドーパミン受容体における部分アゴニストとアンタゴニストの活性の組み合わせにあります。これは、同じクラスの他の化合物とは異なるものです。
特性
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWYTKDKQCORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87691-91-6 (Parent) | |
| Record name | Tiospirone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236559 | |
| Record name | Tiospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-92-7 | |
| Record name | Tiospirone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiospirone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIOSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


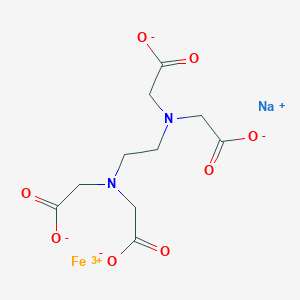
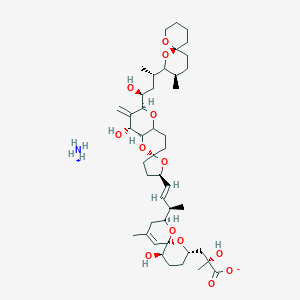
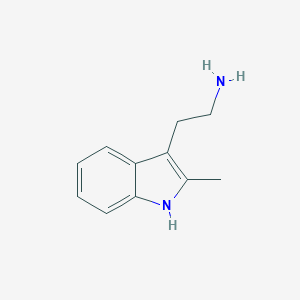
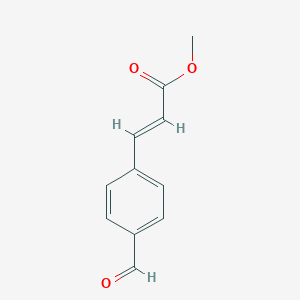

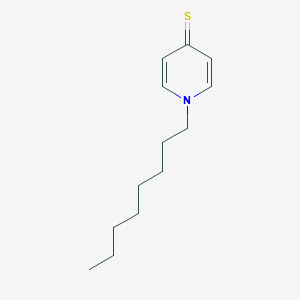
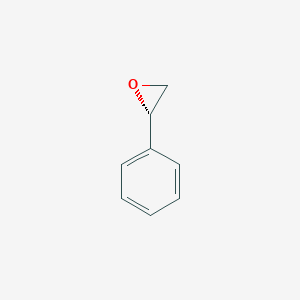
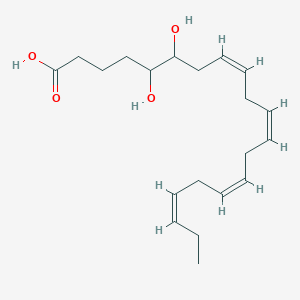
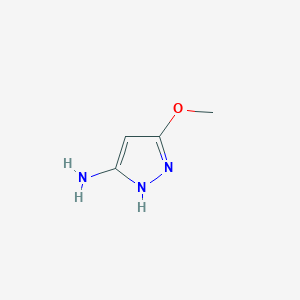
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)


